
4-Amino-2-benzothiazol-2-yl-phenol
Overview
Description
4-Amino-2-benzothiazol-2-yl-phenol is an organic compound with the molecular formula C13H10N2OS. It is characterized by a benzothiazole ring fused with a phenol group and an amino group at the fourth position. This compound is known for its fluorescent properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-benzothiazol-2-yl-phenol typically involves the reduction of 4-nitro-2-benzothiazol-2-yl-phenol under alkaline conditions. This reduction can be achieved using hydrogen gas or reducing agents such as zinc powder . Another method involves the condensation of 2-aminothiophenol with aldehydes or ketones, followed by cyclization .
Industrial Production Methods: Industrial production of this compound often employs one-pot multicomponent reactions, microwave irradiation, and molecular hybridization techniques to enhance yield and efficiency . These methods are preferred for their simplicity and high product yield.
Chemical Reactions Analysis
Types of Reactions: 4-Amino-2-benzothiazol-2-yl-phenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Zinc powder or hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products: The major products formed from these reactions include various substituted benzothiazoles and phenolic derivatives .
Scientific Research Applications
4-Amino-2-benzothiazol-2-yl-phenol has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent dye in the synthesis of photoactive hybrid materials.
Biology: Employed in the study of enzyme inhibitors and as a probe for biological imaging.
Medicine: Investigated for its potential as an anti-tubercular agent and in the development of new drugs.
Industry: Utilized in the production of optical sensors and as a catalyst in organic synthesis.
Mechanism of Action
The mechanism of action of 4-Amino-2-benzothiazol-2-yl-phenol involves its interaction with molecular targets such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding. The compound’s fluorescent properties also make it useful in tracking molecular interactions and pathways .
Comparison with Similar Compounds
2-Aminobenzothiazole: Shares the benzothiazole core but lacks the phenol group.
4-Nitro-2-benzothiazol-2-yl-phenol: A precursor in the synthesis of 4-Amino-2-benzothiazol-2-yl-phenol.
Uniqueness: this compound is unique due to its combination of fluorescent properties and the presence of both amino and phenol groups, which enhance its reactivity and versatility in various applications .
Biological Activity
4-Amino-2-benzothiazol-2-yl-phenol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
This compound exhibits a range of biochemical interactions that are crucial for its biological activity:
- Enzyme Interactions : It inhibits tyrosinase, an enzyme involved in melanin biosynthesis, which can affect pigmentation processes in various organisms.
- Cellular Effects : The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes, influencing cell signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway.
The molecular mechanisms through which this compound exerts its effects include:
- Enzyme Inhibition : By binding to the active site of tyrosinase, it prevents substrate access and catalysis, thereby inhibiting melanin production.
- Gene Expression Modulation : It interacts with DNA and transcription factors, leading to alterations in gene expression patterns that can affect cell proliferation and survival.
- Metabolic Pathway Influence : The compound undergoes biotransformation primarily in the liver via cytochrome P450 enzymes, generating metabolites that may have distinct biological activities.
Case Studies and Experimental Data
Several studies have investigated the biological activity of this compound:
Applications in Medicine
The compound's diverse biological activities make it a candidate for various therapeutic applications:
Q & A
Q. Basic: What are the standard synthetic routes for 4-Amino-2-benzothiazol-2-yl-phenol?
Methodological Answer:
The compound can be synthesized via reflux condensation of substituted benzaldehydes with a benzothiazole precursor. A typical protocol involves dissolving 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole in absolute ethanol, adding glacial acetic acid as a catalyst, and reacting with substituted benzaldehyde under reflux for 4 hours . Microwave-assisted synthesis is an advanced alternative, reducing reaction time (e.g., 45 minutes at 130°C in ethanol) while maintaining yield .
Q. Basic: What spectroscopic techniques are recommended for structural characterization?
Methodological Answer:
Post-synthesis characterization should include:
- IR spectroscopy to confirm functional groups (e.g., NH, C=N, or C-S stretches).
- NMR (¹H/¹³C) to verify substituent positions and aromatic proton environments .
- Elemental analysis to validate purity and stoichiometry .
For advanced structural elucidation, X-ray crystallography provides precise bond angles and dihedral angles, as demonstrated for benzothiazole derivatives with planar benzothiazole units (e.g., deviations <0.05 Å) .
Q. Advanced: How do reaction conditions influence structural purity and yield?
Methodological Answer:
Contradictions in purity/yield often stem from:
- Solvent choice : Ethanol is standard, but DMF may enhance solubility in microwave synthesis .
- Catalysts : Glacial acetic acid promotes Schiff base formation in reflux methods, while NaOH is used in thiazole-aminophenol condensations .
- Temperature : Microwave irradiation (130°C) reduces side reactions compared to prolonged reflux . Optimize parameters using fractional factorial design to isolate dominant variables.
Q. Advanced: How can contradictions in reported biological activity data be resolved?
Methodological Answer:
Discrepancies arise from substituent effects and assay conditions. For example:
- Substituent position : Electron-withdrawing groups (e.g., Cl, F) on the phenyl ring enhance antitumor activity by modulating electron density on the benzothiazole core .
- Assay variability : Standardize protocols using reference compounds (e.g., mercaptopurine for cytotoxicity comparisons) .
- Structural analogs : Compare IC₅₀ values of derivatives like imidazo[2,1-b]thiazoles to identify pharmacophore requirements .
Q. Advanced: What computational strategies predict reactivity and binding modes?
Methodological Answer:
- Quantum chemical calculations : Use DFT (B3LYP/6-311+G(d,p)) to model charge distribution and reactive sites, as applied to fluorophenyl-acetamide derivatives .
- Docking studies : Perform molecular docking (e.g., AutoDock Vina) with target proteins (e.g., HIV-1 protease) using crystallographic data (PDB IDs) to validate binding poses. For example, benzothiazole derivatives show hydrogen bonding with catalytic aspartate residues .
- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories to prioritize candidates for synthesis .
Q. Basic: What are the key biological activities associated with this compound?
Methodological Answer:
The benzothiazole scaffold exhibits:
- Antitumor activity : Inhibition of leukemia cell proliferation via DNA intercalation (validated with MTT assays) .
- Antimicrobial effects : MIC testing against Candida albicans reveals potency dependent on para-substituents (e.g., methoxy groups reduce efficacy) .
- CNS modulation : Structural analogs (e.g., mercaptopurine derivatives) target adenosine receptors .
Q. Advanced: How can synthesis be optimized for scale-up without compromising purity?
Methodological Answer:
- Catalyst screening : Test heterogeneous catalysts (e.g., zeolites) to reduce purification steps .
- Flow chemistry : Continuous flow reactors improve heat/mass transfer for exothermic reactions .
- In-line analytics : Use PAT tools (e.g., Raman spectroscopy) for real-time monitoring of intermediates .
Q. Advanced: What strategies address low solubility in pharmacological assays?
Methodological Answer:
Properties
IUPAC Name |
4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2OS/c14-8-5-6-11(16)9(7-8)13-15-10-3-1-2-4-12(10)17-13/h1-7,16H,14H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBRCBHVOYDSGKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=C(C=CC(=C3)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20425211 | |
Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30616-38-7 | |
Record name | 2-(2'-hydroxy-5'-aminophenyl) benzothiazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20425211 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-amino-2-(1,3-benzothiazol-2-yl)phenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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